T140 peptide - 229030-20-0

T140 peptide

Catalog Number: EVT-393872
CAS Number: 229030-20-0
Molecular Formula: C90H141N33O18S2
Molecular Weight: 2037.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

T140 is a synthetic 14-amino acid cyclic peptide derived from Polyphemusin II, a natural antimicrobial peptide found in the hemocytes of the horseshoe crab. [, , , ] Its amino acid sequence is Arg-Arg-Nal-Cys-Tyr-Arg-Lys-D-Lys-Pro-Tyr-Arg-Cit-Cys-Arg, where Nal represents L-3-(2-naphthyl)alanine and Cit represents L-citrulline. [, , ]

T140 demonstrates high affinity and specificity for the CXCR4 receptor, making it a valuable tool in studying the biological functions of CXCR4 and the development of potential therapeutic agents for various diseases, including HIV infection, cancer metastasis, and rheumatoid arthritis. [, , , , , , , , , , , , ]

Synthesis Analysis

T140 and its derivatives are primarily synthesized using solid-phase peptide synthesis (SPPS) methodologies, particularly Fmoc (9-fluorenylmethoxycarbonyl) SPPS. [, , ] This method involves building the peptide chain on a solid support, adding one amino acid at a time in a specific sequence. After the synthesis, the peptide is cleaved from the solid support and purified.

Specific details for synthesizing T140 and its analogues are detailed in various publications. [, , , , ] For instance, optimization strategies for the coupling steps, particularly in the context of aggregation-prone peptide sequences, have been explored, such as using Oxyma/DIC as coupling reagents to improve yield and purity. []

Molecular Structure Analysis
  • N-terminal acylation: This modification, often with 4-fluorobenzoyl group, has been shown to increase the anti-HIV activity and biostability of T140 analogs. [, ]
  • Amino acid substitutions: Replacing specific amino acids within the T140 sequence with other natural or unnatural amino acids has been explored to modulate its binding affinity, selectivity, and other properties. [, , , , , ]
  • Conjugation to other molecules: T140 has been conjugated to various molecules, including fluorophores for imaging, chelating agents for radiolabeling, and polymers for drug delivery. [, , , , , ]
Mechanism of Action

T140 acts as a potent antagonist of the CXCR4 receptor by competitively binding to the receptor and blocking the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1/CXCL12). [, , , , , ] This inhibition disrupts the downstream signaling pathways activated by the CXCR4 receptor, leading to a variety of effects, depending on the cell type and context.

  • Competitive binding: T140 competes with CXCL12 for binding to the CXCR4 receptor, preventing the natural ligand from activating the receptor. [, , , , ]
  • Receptor internalization: Binding of T140 analogs to CXCR4 can induce receptor internalization, effectively reducing the number of receptors available on the cell surface for CXCL12 binding. []
  • Allosteric modulation: Some T140 analogs may bind to CXCR4 at sites distinct from the CXCL12 binding site, inducing conformational changes in the receptor that hinder CXCL12 binding or downstream signaling. []
Physical and Chemical Properties Analysis
  • Solubility: T140 exhibits limited solubility in aqueous solutions, which can hinder its bioavailability and in vivo applications. [] Various modifications, such as N-terminal acylation and amino acid substitutions, have been explored to improve its solubility. [, ]
  • Stability: T140 is susceptible to enzymatic degradation, limiting its in vivo half-life. [] Chemical modifications, such as N-terminal acylation and C-terminal amidation, have been employed to enhance its stability in serum and liver homogenates. [, ]
  • Charge: T140 possesses a net positive charge due to the presence of multiple arginine and lysine residues. [, ] This positive charge contributes to its interaction with the negatively charged cell membrane and the CXCR4 receptor. []
Applications
  • HIV Research: T140 and its analogs have shown potent anti-HIV activity by inhibiting the entry of T cell line-tropic strains of HIV-1 (X4-HIV-1) into target cells by blocking the CXCR4 co-receptor. [, , , , ]
  • Cancer Research: The overexpression of CXCR4 in various cancers and its role in tumor growth, angiogenesis, and metastasis have made it an attractive target for cancer therapy. T140 and its derivatives have shown promising results in preclinical studies by inhibiting cancer cell migration, invasion, and metastasis. [, , , , , ]
  • Immunology Research: The CXCR4/CXCL12 axis plays a critical role in immune cell trafficking and function. T140 and its analogs have been used to investigate the role of CXCR4 in various inflammatory and autoimmune diseases, including rheumatoid arthritis. [, , ]
  • Imaging: Fluorescently labeled T140 derivatives have been developed and used to visualize CXCR4 expression in cells and tissues. These imaging agents can potentially be used for the diagnosis and monitoring of CXCR4-positive tumors. [, , ]
Future Directions
  • Development of clinically viable therapeutics: While T140 holds promise as a therapeutic agent, further optimization is required to improve its pharmacokinetic properties, such as solubility, stability, and bioavailability. Additionally, safety and efficacy assessments in clinical trials are crucial for translation to clinical use. [, ]

Polyphemusin II

  • Compound Description: Polyphemusin II is a naturally occurring antimicrobial peptide found in the hemocytes of the horseshoe crab. It exhibits potent anti-HIV activity. [, ]
  • Relevance: T140 peptide is a shorter and more potent analog of Polyphemusin II, designed based on its structure and activity. [, ] Both peptides share a similar structure, characterized by an anti-parallel β-pleated sheet constrained by a disulfide bridge and a Type II' β-turn. [, ]

T22

  • Compound Description: T22 ([Tyr(5,12), Lys(7)]-polyphemusin II) is an 18-residue peptide amide derived from Polyphemusin II. It displays strong anti-HIV activity by binding to the CXCR4 chemokine receptor, inhibiting T-cell line-tropic HIV-1 infection. [, ]
  • Relevance: T22 serves as a structural basis for the development of T140, a shorter analog with enhanced potency. [, ] Both peptides share structural similarities, including an antiparallel β-sheet and a β-turn, which are believed to contribute to their anti-HIV activity. []

T134

  • Compound Description: T134 is a 14-residue peptide identified as a novel CXCR4 inhibitor, developed alongside T140, from structural studies of T22. []
  • Relevance: While the specific structure of T134 is not detailed in the provided text, its identification alongside T140 as a novel CXCR4 inhibitor suggests a close structural relationship, likely derived from their shared origin in the T22 peptide. []

[18F]FB-AcTZ14011

  • Compound Description: This compound is an 18F-labeled analog of T140 peptide, designed for use as a Positron Emission Tomography (PET) imaging agent to visualize CXCR4 expression in tumors. []
  • Relevance: [18F]FB-AcTZ14011 is an analog of the T140 peptide, developed specifically for PET imaging. [] Although the exact modifications are not explicitly stated, the nomenclature suggests the incorporation of an 18F-labeled prosthetic group ([18F]SFB) onto the T140 structure. []

Dual Modality 99mTc/Re(i)-labelled T140 Analogue

  • Compound Description: This compound is a derivative of T140, incorporating a fluorescent 4-amino-1,8-naphthalimide unit and a di-(2-picolyl)amine chelating moiety for binding rhenium or technetium-99m. This design allows for both fluorescence and SPECT imaging of CXCR4 expression. []
  • Relevance: This compound is a direct derivative of the T140 peptide modified for dual-modality imaging. [] The addition of the fluorescent and chelating groups allows for visualization of CXCR4 expression using both fluorescence microscopy and SPECT imaging. []

4F-benzoyl-TN14003 (4-F-T140)

  • Compound Description: 4F-benzoyl-TN14003 (abbreviated as 4-F-T140) is a short peptide antagonist of CXCR4, derived from T140, with protected lysine residues (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl protecting groups) to enhance its stability. [] It shows potential for PET imaging of CXCR4 expression in tumors. []
  • Relevance: 4F-benzoyl-TN14003 is a derivative of the T140 peptide, modified with protecting groups to improve its stability in vivo. [] The presence of a fluorine atom allows for labeling with 18F, making it suitable for PET imaging of CXCR4. []

4-18F-T140

  • Compound Description: 4-18F-T140 is a radiolabeled version of 4F-benzoyl-TN14003, designed for imaging CXCR4 expression in tumors using PET. [] It shows specific binding to CXCR4-expressing cells and high tumor uptake in preclinical studies. []
  • Relevance: 4-18F-T140 is a radiolabeled analog of 4F-benzoyl-TN14003, itself a derivative of the T140 peptide. [] The radiolabeling allows for sensitive detection and quantification of CXCR4 expression in vivo. []

T140-2D

  • Compound Description: T140-2D is a derivative of T140 conjugated with two molecules of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid mono (N-hydroxysuccinimide ester) (DOTA-NHS) for labeling with copper-64 (64Cu), enabling in vivo visualization of CXCR4. []
  • Relevance: T140-2D is a direct derivative of the T140 peptide modified to enable PET imaging with 64Cu. [] The conjugation of two DOTA molecules to T140 allows for stable chelation of 64Cu, enabling PET imaging of CXCR4-positive tumors. []

64Cu-T140-2D

  • Compound Description: This is the copper-64 labeled version of T140-2D, a T140 derivative designed for imaging CXCR4 expression in tumors. []
  • Relevance: 64Cu-T140-2D is the radiolabeled version of T140-2D, which itself is a derivative of the T140 peptide. [] The radiolabeling with 64Cu enables its use as a PET imaging agent for CXCR4-expressing tumors. []

Bivalent T140 Derivatives with Polyproline Linkers

  • Compound Description: This refers to a series of compounds where two T140 peptide units are linked together through polyproline linkers of varying lengths. These bivalent ligands showed enhanced binding affinity for CXCR4 compared to monovalent T140, with longer linkers generally leading to higher affinity. []
  • Relevance: These bivalent ligands are created by linking two units of the T140 peptide together, demonstrating the potential of multivalent ligand design for enhancing interactions with CXCR4. []

Ac-TE14011

  • Compound Description: Ac-TE14011 is a biostable analog of T140 that inhibits the entry of T cell line-tropic strains of HIV-1 (X4-HIV-1) into T cells. [] It has been further modified to enhance its biostability and potency as a CXCR4 antagonist. []
  • Relevance: Ac-TE14011 is a biostable analog of the T140 peptide, suggesting modifications to improve its stability while maintaining its CXCR4 antagonism. []

4F-benzoyl-TE14011 (TF14013)

  • Compound Description: This analog of TE14011 was developed by introducing a 4-fluorobenzoyl group at the N-terminus, resulting in a potent anti-HIV activity by acting as a CXCR4 antagonist. []
  • Relevance: 4F-benzoyl-TE14011 is another analog of the T140 peptide, highlighting the exploration of various modifications to the parent peptide for optimizing its activity and stability. [] This compound demonstrates the importance of the 4-fluorobenzoyl moiety at the N-terminus for enhanced CXCR4 antagonism. []

4F-benzoyl-TE14011-Me (TF14013-Me)

  • Compound Description: This compound represents a further refinement of the TE14011 analog series, with N-alkylation at the C-terminus to improve biostability. [] It exhibits high anti-HIV activity and improved biostability compared to its predecessors. []
  • Relevance: 4F-benzoyl-TE14011-Me is another analog of the T140 peptide, highlighting the iterative process of structural modification to enhance desired properties. [] The addition of the methyl group at the C-terminus demonstrates the exploration of targeted modifications to enhance biostability without compromising activity. []

TE14011

  • Compound Description: TE14011 ([Cit6, D-Glu8]-T140 with the C-terminal amide) is a T140 derivative that exhibits potent anti-HIV activity and low cytotoxicity. [] It is designed to minimize non-specific binding and cytotoxicity. []
  • Relevance: TE14011 is a derivative of the T140 peptide with specific amino acid replacements (Citrulline at position 6 and D-Glutamic acid at position 8) aimed at reducing cytotoxicity while maintaining anti-HIV activity. []

TY14003

  • Compound Description: TY14003 is a fluorescently labeled derivative of T140 designed for the visualization of CXCR4-expressing bladder cancer cells. [] It demonstrated specific labeling of bladder cancer cells both in vitro and in a mouse model. []
  • Relevance: TY14003 is a derivative of the T140 peptide modified for fluorescence imaging. [] The attachment of a fluorophore allows for direct visualization of CXCR4-expressing cells, showcasing the adaptability of T140 for diagnostic purposes. []

Gallium Ga 68-NOTA-NFB

  • Compound Description: This compound is a derivative of T140 where the N-terminal 4-fluoro-benzoyl group (NFB) is replaced with the chelating agent NOTA and radiolabeled with Gallium-68. This modification aims to reduce non-specific binding to red blood cells while maintaining CXCR4 binding for potential use in PET imaging. []
  • Relevance: Gallium Ga 68-NOTA-NFB is a derivative of the T140 peptide modified for improved pharmacokinetics and PET imaging capabilities. [] The replacement of the 4-fluoro-benzoyl group with NOTA and subsequent radiolabeling with Gallium-68 aims to reduce undesired interactions while enabling CXCR4 visualization. []

SDF-1 N-terminus grafted T140 Chimeras

  • Compound Description: These compounds are chimeric peptides where the N-terminal fragment of SDF-1 (the natural ligand for CXCR4) is grafted onto the T140 peptide backbone at specific positions. This design aimed to explore the development of CXCR4 agonists. [, ]
  • Relevance: These chimeras utilize the T140 peptide as a structural scaffold and incorporate elements of SDF-1, the natural ligand for CXCR4. [, ] This approach highlights the potential for developing novel CXCR4 modulators by combining structural elements from different ligands. [, ]

Properties

CAS Number

229030-20-0

Product Name

T140 peptide

IUPAC Name

(2S)-2-[[(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-9,26-bis(3-carbamimidamidopropyl)-23-[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carbonyl]amino]-5-carbamimidamidopentanoic acid

Molecular Formula

C90H141N33O18S2

Molecular Weight

2037.4 g/mol

InChI

InChI=1S/C90H141N33O18S2/c91-35-5-3-17-58-74(129)116-63(18-4-6-36-92)83(138)123-43-13-24-70(123)82(137)120-66(46-51-28-33-56(125)34-29-51)78(133)115-61(21-10-40-108-88(100)101)73(128)113-62(22-11-42-110-90(104)141)76(131)121-68(80(135)117-64(84(139)140)23-12-41-109-89(102)103)48-142-143-49-69(81(136)119-65(45-50-26-31-55(124)32-27-50)77(132)114-60(72(127)112-58)20-9-39-107-87(98)99)122-79(134)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-75(130)59(19-8-38-106-86(96)97)111-71(126)57(93)16-7-37-105-85(94)95/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H,111,126)(H,112,127)(H,113,128)(H,114,132)(H,115,133)(H,116,129)(H,117,135)(H,118,130)(H,119,136)(H,120,137)(H,121,131)(H,122,134)(H,139,140)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H4,102,103,109)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-,70-/m0/s1

InChI Key

IMOHHNXUCDZLKM-ADZSTZGASA-N

SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O

Synonyms

T140
T140 peptide

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.